molecular formula C18H19N3O4 B4089647 4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid

4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid

Cat. No.: B4089647
M. Wt: 341.4 g/mol
InChI Key: WCFNASLSADBKFQ-UHFFFAOYSA-N
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Description

4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid is a complex organic compound with a unique structure that includes an amino group, a methoxybenzoyl group, and an iminobutanoic acid moiety

Preparation Methods

The synthesis of 4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The preparation of the necessary boron reagents and the subsequent coupling reactions are critical steps in the synthesis .

Chemical Reactions Analysis

4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

4-amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-7-2-4-12(10-15)18(24)21-14-6-3-5-13(11-14)20-16(19)8-9-17(22)23/h2-7,10-11H,8-9H2,1H3,(H2,19,20)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFNASLSADBKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N=C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid
Reactant of Route 2
4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid
Reactant of Route 3
4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid
Reactant of Route 4
4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid
Reactant of Route 5
4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid
Reactant of Route 6
4-Amino-4-[3-[(3-methoxybenzoyl)amino]phenyl]iminobutanoic acid

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